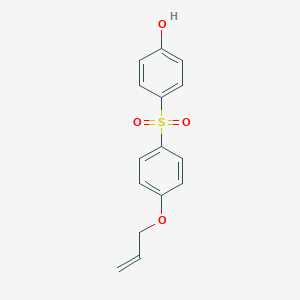
(3-aminophenyl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-aminophenyl) 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a sulfonic acid group attached to a toluene ring, with an ester linkage to a 3-aminophenyl group
Aplicaciones Científicas De Investigación
Chemistry: (3-aminophenyl) 4-methylbenzenesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecules.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its derivatives may have potential therapeutic applications, although further research is needed to explore these possibilities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Safety and Hazards
P-Toluenesulfonic acid 3-aminophenyl ester is not intended for human or veterinary use. It can cause severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing are recommended .
Direcciones Futuras
The use of p-Toluenesulfonic acid in the synthesis of esters has been explored in recent research, with a focus on developing efficient and cleaner methodologies . The potential for using concentrated p-Toluenesulfonic acid as an acid catalyst for PET hydrolysis under relatively mild conditions has also been investigated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminophenyl) 4-methylbenzenesulfonate typically involves the esterification of p-Toluenesulfonic acid with 3-aminophenol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-Toluenesulfonic acid itself. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-aminophenyl) 4-methylbenzenesulfonate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides.
Mecanismo De Acción
The mechanism of action of (3-aminophenyl) 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The ester linkage can be hydrolyzed under acidic or basic conditions, releasing the active 3-aminophenol moiety. This moiety can then interact with biological targets, leading to various biochemical effects.
Comparación Con Compuestos Similares
- p-Toluenesulfonic acid methyl ester
- p-Toluenesulfonic acid ethyl ester
- Benzenesulfonic acid 3-aminophenyl ester
Uniqueness: (3-aminophenyl) 4-methylbenzenesulfonate is unique due to the presence of the 3-aminophenyl group, which imparts specific reactivity and potential biological activity. Compared to other esters of p-Toluenesulfonic acid, this compound offers distinct advantages in terms of its applications in organic synthesis and potential therapeutic uses.
Propiedades
IUPAC Name |
(3-aminophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVAAMFWWVKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)



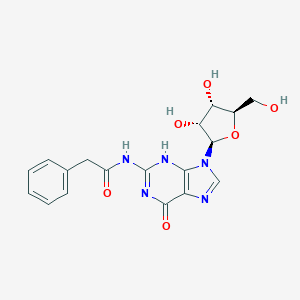
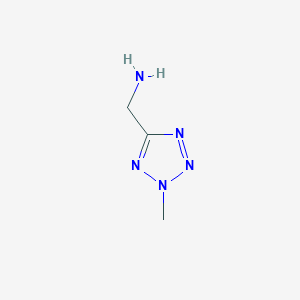
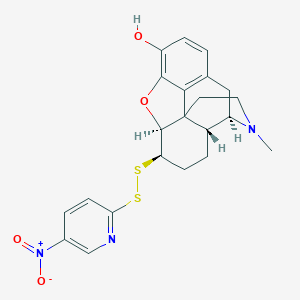
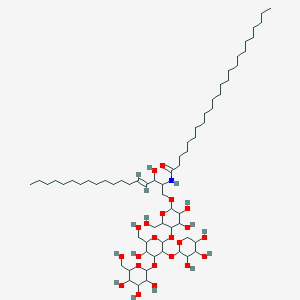
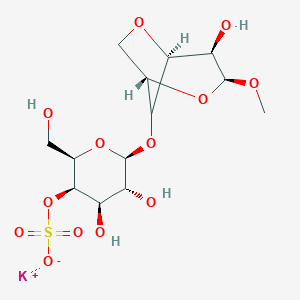

![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)

